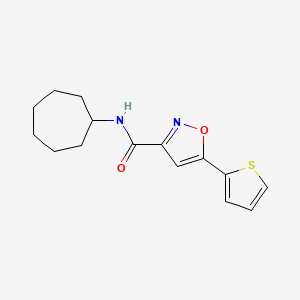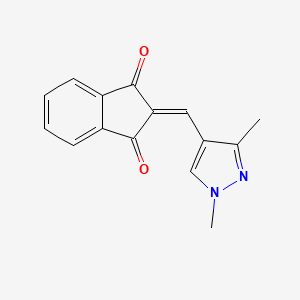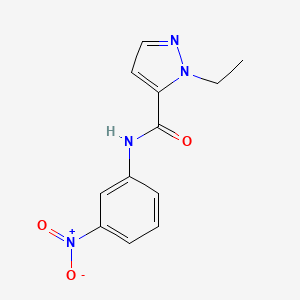![molecular formula C16H12ClFN4O B10946020 2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10946020.png)
2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a fluorobenzyl group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction using 3-fluorobenzyl chloride and the triazole intermediate.
Formation of the Benzamide: The final step involves the reaction of the triazole intermediate with 2-chlorobenzoyl chloride to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes controlling reaction temperatures, using appropriate solvents, and employing catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The triazole ring and the fluorobenzyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(3-fluorobenzyl)benzamide
- 2-chloro-N-(3-fluorobenzyl)-N-(2-furylmethyl)benzamide
Uniqueness
2-chloro-N-[1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack the triazole ring or have different substituents.
Properties
Molecular Formula |
C16H12ClFN4O |
|---|---|
Molecular Weight |
330.74 g/mol |
IUPAC Name |
2-chloro-N-[1-[(3-fluorophenyl)methyl]-1,2,4-triazol-3-yl]benzamide |
InChI |
InChI=1S/C16H12ClFN4O/c17-14-7-2-1-6-13(14)15(23)20-16-19-10-22(21-16)9-11-4-3-5-12(18)8-11/h1-8,10H,9H2,(H,20,21,23) |
InChI Key |
RBCWELSCQNSSMW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NN(C=N2)CC3=CC(=CC=C3)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-nitro-1H-pyrazol-1-yl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10945939.png)
![4-methyl-N-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]benzenesulfonamide](/img/structure/B10945952.png)
![4-[({[5-(4-Fluorophenyl)-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)methyl]benzoic acid](/img/structure/B10945969.png)


![Methyl 4-(6-bromo-2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)benzoate](/img/structure/B10945989.png)
![5-[(2-chloro-6-methylphenoxy)methyl]-N'-[(1Z)-1-cyclopropylethylidene]furan-2-carbohydrazide](/img/structure/B10945997.png)
![2-({5-[(2-methoxyphenoxy)methyl]furan-2-yl}carbonyl)-N-[3-(morpholin-4-yl)propyl]hydrazinecarbothioamide](/img/structure/B10946001.png)
![4-{[3-(8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl)benzyl]oxy}benzonitrile](/img/structure/B10946007.png)
![ethyl 2-[({5-[(3,5-dimethyl-4-isoxazolyl)methyl]-2-furyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B10946012.png)
![N-[4-chloro-1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B10946015.png)

![1-methyl-4-{[(4-nitrophenyl)carbonyl]amino}-1H-pyrazole-3-carboxamide](/img/structure/B10946028.png)
![2-(4-oxo-6-propylthieno[2,3-d]pyrimidin-3(4H)-yl)-N'-[(1E)-1-(thiophen-2-yl)propylidene]acetohydrazide](/img/structure/B10946036.png)
